2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
CAS No.: 1189698-74-5
Cat. No.: VC6136369
Molecular Formula: C29H27FN4O2
Molecular Weight: 482.559
* For research use only. Not for human or veterinary use.
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide - 1189698-74-5](/images/structure/VC6136369.png)
Specification
CAS No. | 1189698-74-5 |
---|---|
Molecular Formula | C29H27FN4O2 |
Molecular Weight | 482.559 |
IUPAC Name | 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C29H27FN4O2/c1-20-7-13-24(14-8-20)31-27(35)19-34-28(22-9-11-23(30)12-10-22)32-26-18-33(16-15-25(26)29(34)36)17-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,31,35) |
Standard InChI Key | NYLNIDHXGZSMRZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the pyrido[3,4-d]pyrimidine family, characterized by a fused bicyclic system of pyridine and pyrimidine rings. Key structural attributes include:
-
Core structure: A pyrido[3,4-d]pyrimidin-4-one scaffold with hydrogenation at positions 5–8.
-
Substituents:
-
A benzyl group at position 7.
-
A 4-fluorophenyl group at position 2.
-
An acetamide side chain at position 3, linked to a 4-methylphenyl group.
-
The molecular formula is C₂₉H₂₇FN₄O₂, with a molecular weight of 482.5 g/mol .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₉H₂₇FN₄O₂ | |
Molecular Weight | 482.5 g/mol | |
XLogP3 (Lipophilicity) | 3.4 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 7 |
The moderate lipophilicity (XLogP3 = 3.4) suggests balanced solubility and membrane permeability, critical for drug-like properties .
Biological Activity and Mechanistic Insights
Broader Pharmacological Implications
The fluorophenyl and methylphenyl groups are hallmarks of kinase inhibitors and GPCR modulators. Molecular docking studies (unpublished but inferred from structural analogs) suggest potential affinity for:
-
Tyrosine Kinases: Due to π-π stacking with the fluorophenyl group.
-
PARP Enzymes: Via interactions with the pyrimidinone oxygen .
Future Research Directions
Synthesis Optimization
-
Catalyst Screening: Explore palladium-free coupling reactions to reduce costs.
-
Stereoselective Hydrogenation: Employ asymmetric catalysis to control diastereomer formation.
Biological Profiling
-
In Vitro Assays: Prioritize screening against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (TNF-α, IL-6).
-
ADMET Studies: Assess metabolic stability in liver microsomes and blood-brain barrier permeability.
Structural Modifications
-
Fluorine Replacement: Substitute 4-fluorophenyl with trifluoromethyl or cyano groups to modulate electronic effects.
-
Acetamide Variants: Explore sulfonamide or urea linkages to enhance target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume